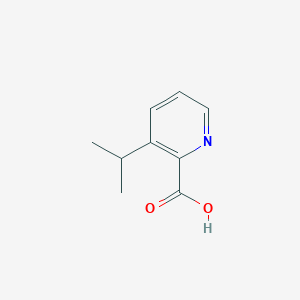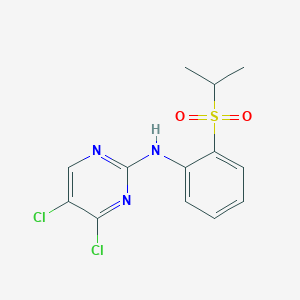
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H13Cl2N3O2S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine typically involves the reaction of 2,4,5-trichloropyrimidine with 2-(isopropylsulfonyl)aniline under basic conditions. The reaction is carried out in a solvent mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) with sodium hydride as the base . The reaction conditions are optimized to achieve high yield and purity of the product.
Industrial Production Methods
For industrial-scale production, the process involves similar reaction conditions but with larger quantities of reagents and solvents. The reaction is typically carried out in a reactor with controlled temperature and stirring to ensure uniform mixing and efficient heat transfer . The product is then purified through recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atoms on the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH) in DMF/DMSO solvent mixture.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.
Major Products
Nucleophilic substitution: Substituted pyrimidine derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and other diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry[][6].
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it has been studied as an inhibitor of anaplastic lymphoma kinase (ALK), which is involved in the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- 2,4,5-Trichloropyrimidine
- 2-(Isopropylsulfonyl)aniline
Uniqueness
4,5-Dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to act as a potent inhibitor of specific enzymes makes it valuable in medicinal chemistry and drug development .
Eigenschaften
Molekularformel |
C13H13Cl2N3O2S |
|---|---|
Molekulargewicht |
346.2 g/mol |
IUPAC-Name |
4,5-dichloro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-13-16-7-9(14)12(15)18-13/h3-8H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
JCCXCASPJACXEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC=C(C(=N2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661866.png)
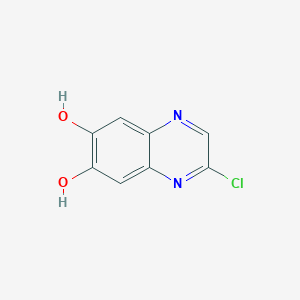
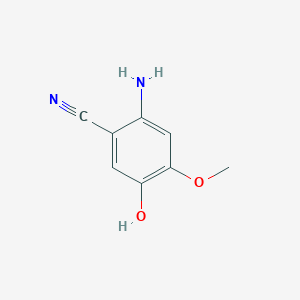
![Methyl trans-4-[3-(Difluoromethyl)-4-nitro-1-pyrazolyl]cyclohexanecarboxylate](/img/structure/B13661881.png)
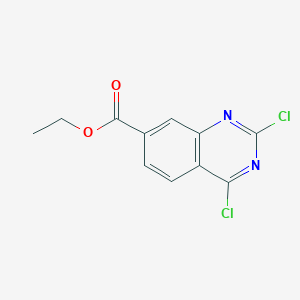
![Naphtho[2,1-D]thiazole-2-carbonitrile](/img/structure/B13661887.png)
![2-Methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13661903.png)
![1-Boc-4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine](/img/structure/B13661904.png)
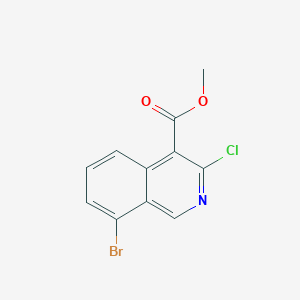
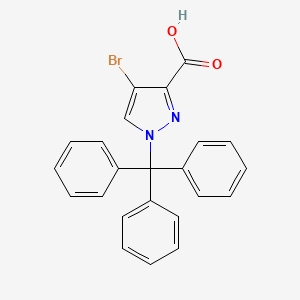
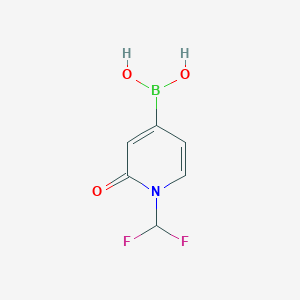
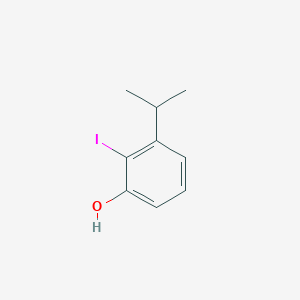
![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)
